1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
ETHYL 1-{2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring, a morpholine sulfonyl group, and a phenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the morpholine sulfonyl group, and the attachment of the phenoxyacetyl moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Morpholine Sulfonyl Group: This step may involve sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of Phenoxyacetyl Moiety: This can be done through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-{2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Morpholine Sulfonyl Compounds: Compounds with the morpholine sulfonyl group, which may exhibit similar chemical reactivity and biological activity.
Uniqueness
ETHYL 1-{2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H30N2O7S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 1-[2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H30N2O7S/c1-3-29-21(25)17-6-8-22(9-7-17)20(24)15-30-19-5-4-18(14-16(19)2)31(26,27)23-10-12-28-13-11-23/h4-5,14,17H,3,6-13,15H2,1-2H3 |
InChI Key |
UXOOXVRQDLOQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Origin of Product |
United States |
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